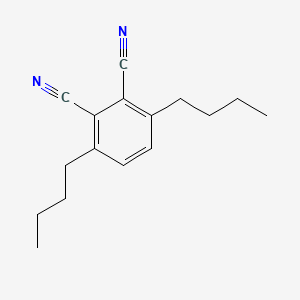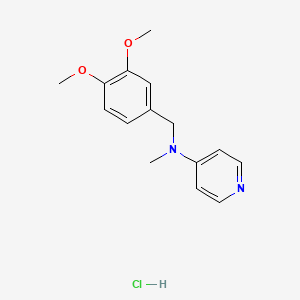
N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a 3,4-dimethoxybenzyl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with N-methylpyridin-4-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-3,4-dimethoxybenzylamine: Shares a similar structure but lacks the pyridine ring.
3,4-Dimethoxyphenethylamine: An analogue with a phenethylamine core instead of a pyridine ring.
Uniqueness
N-(3,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride is unique due to the presence of both the 3,4-dimethoxybenzyl group and the pyridine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H19ClN2O2 |
|---|---|
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-N-methylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-17(13-6-8-16-9-7-13)11-12-4-5-14(18-2)15(10-12)19-3;/h4-10H,11H2,1-3H3;1H |
Clave InChI |
ZDWQVUXGABBFKN-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=C(C=C1)OC)OC)C2=CC=NC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


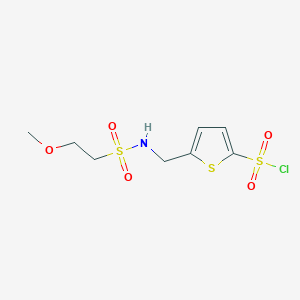
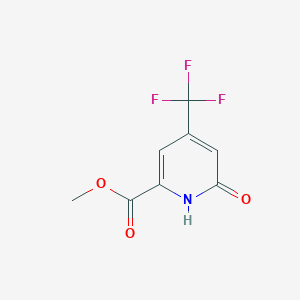
![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)
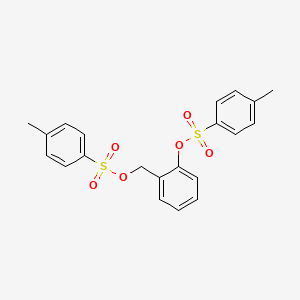
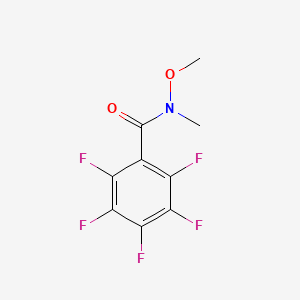
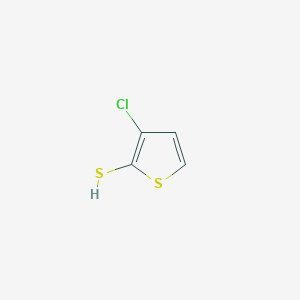
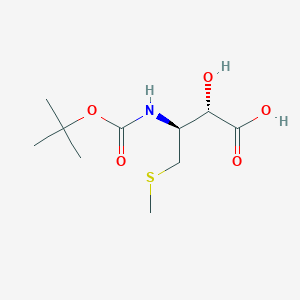
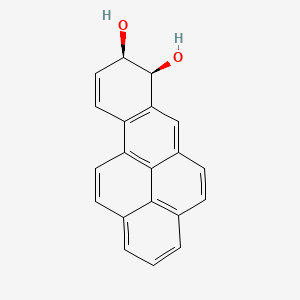
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
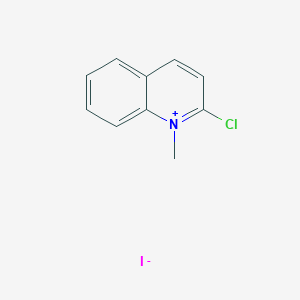
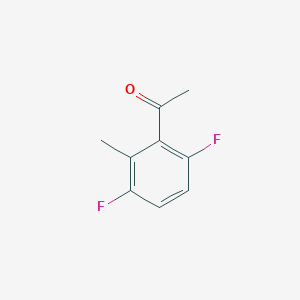
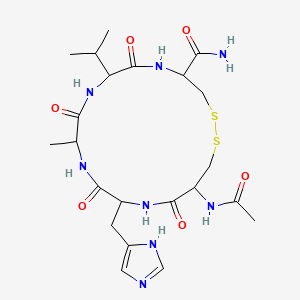
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
